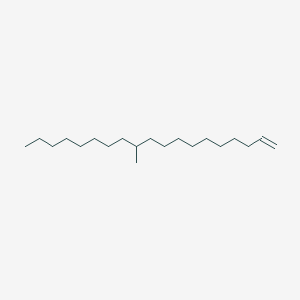
11-Methylnonadec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methylnonadec-1-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a single double bond located at the first carbon atom and a methyl group attached to the eleventh carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylnonadec-1-ene can be achieved through various methods, including:
Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde can then be reduced to form the desired alkene.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: This involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol, which can then be dehydrated to form the desired alkene.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Cracking: This process involves the breaking down of larger hydrocarbon molecules into smaller ones using a catalyst, typically a zeolite or metal oxide.
Oligomerization: This method involves the polymerization of smaller olefin molecules to form larger ones. The reaction is typically catalyzed by transition metal complexes.
化学反応の分析
Types of Reactions
11-Methylnonadec-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products formed are alkanes.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles. The major products formed are halogenated alkenes or substituted alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen (O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH3), and Lewis acids (AlCl3, FeCl3).
科学的研究の応用
11-Methylnonadec-1-ene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Used as a raw material in the production of lubricants, surfactants, and polymers. It is also used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 11-Methylnonadec-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in the compound acts as a reactive site for electrophilic and nucleophilic attacks. The presence of the methyl group at the eleventh carbon atom can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
1-Decene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but lacks the methyl group at the eleventh carbon atom.
1-Nonadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a different chain length.
1-Hexadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a shorter chain length.
Uniqueness
11-Methylnonadec-1-ene is unique due to the presence of the methyl group at the eleventh carbon atom, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility, compared to other similar compounds.
特性
CAS番号 |
17438-89-0 |
|---|---|
分子式 |
C20H42 |
分子量 |
282.5 g/mol |
IUPAC名 |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChIキー |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
正規SMILES |
CCCCCCCCCCC(C)CCCCCCCC |
Key on ui other cas no. |
13287-24-6 17438-89-0 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















